molecular formula C8H16N2OS B6256841 2-methyl-3-[1-(methylsulfanyl)propan-2-yl]imidazolidin-4-one CAS No. 1599171-90-0

2-methyl-3-[1-(methylsulfanyl)propan-2-yl]imidazolidin-4-one

Cat. No.: B6256841
CAS No.: 1599171-90-0
M. Wt: 188.29 g/mol
InChI Key: BJEACEBFWLNDIS-UHFFFAOYSA-N
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Description

2-methyl-3-[1-(methylsulfanyl)propan-2-yl]imidazolidin-4-one is a chemical compound with the molecular formula C8H16N2OS It is an imidazolidinone derivative, characterized by the presence of a methylsulfanyl group attached to a propan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[1-(methylsulfanyl)propan-2-yl]imidazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylimidazolidin-4-one with 1-(methylsulfanyl)propan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[1-(methylsulfanyl)propan-2-yl]imidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazolidinone ring can be reduced to an imidazolidine using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of imidazolidine derivatives.

    Substitution: Formation of various substituted imidazolidinone derivatives.

Scientific Research Applications

2-methyl-3-[1-(methylsulfanyl)propan-2-yl]imidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-3-[1-(methylsulfanyl)propan-2-yl]imidazolidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can influence its binding affinity and specificity, leading to various biological effects. The imidazolidinone ring structure can also play a role in its stability and reactivity.

Comparison with Similar Compounds

2-methyl-3-[1-(methylsulfanyl)propan-2-yl]imidazolidin-4-one can be compared with other imidazolidinone derivatives:

    2-methyl-3-[1-(methylsulfanyl)propan-2-yl]imidazolidin-2-one: Similar structure but with a different position of the imidazolidinone ring.

    2-methyl-3-[1-(methylsulfanyl)propan-2-yl]imidazolidin-5-one: Similar structure but with a different position of the imidazolidinone ring.

    2-methyl-3-[1-(methylsulfanyl)propan-2-yl]imidazolidin-6-one: Similar structure but with a different position of the imidazolidinone ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

1599171-90-0

Molecular Formula

C8H16N2OS

Molecular Weight

188.29 g/mol

IUPAC Name

2-methyl-3-(1-methylsulfanylpropan-2-yl)imidazolidin-4-one

InChI

InChI=1S/C8H16N2OS/c1-6(5-12-3)10-7(2)9-4-8(10)11/h6-7,9H,4-5H2,1-3H3

InChI Key

BJEACEBFWLNDIS-UHFFFAOYSA-N

Canonical SMILES

CC1NCC(=O)N1C(C)CSC

Purity

95

Origin of Product

United States

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